Fmoc-D-4-aminomethylphenylalanine(boc)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-4-aminomethylphenylalanine(boc), also known as Fmoc-D-4-aminomethylphenylalanine(boc), is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-4-aminomethylphenylalanine(boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-4-aminomethylphenylalanine(boc) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-D-4-aminomethylphenylalanine(boc) is a non-canonical amino acid that has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This compound is particularly significant in the design of peptide analogs that exhibit enhanced biological activity, including receptor binding and enzyme inhibition.

Chemical Structure and Properties

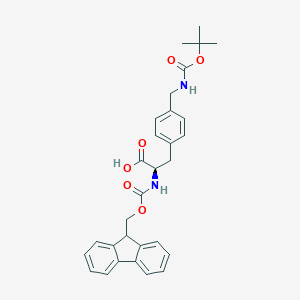

Fmoc-D-4-aminomethylphenylalanine(boc) features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a Boc (tert-butyloxycarbonyl) protecting group on the amino group, and an aminomethyl side chain at the para position of a phenyl ring. This combination allows for selective modifications and facilitates solid-phase peptide synthesis (SPPS).

Receptor Binding

Studies have shown that Fmoc-D-4-aminomethylphenylalanine(boc) can be incorporated into peptide sequences to enhance binding affinity to specific receptors. For instance, analogs containing this amino acid have been evaluated for their potency at somatostatin receptors, which are critical in regulating endocrine functions and have implications in cancer therapy.

- Case Study : In a comparative study, analogs incorporating Fmoc-D-4-aminomethylphenylalanine(boc) demonstrated improved selectivity for hsst2 receptors compared to traditional somatostatin analogs, with binding affinities significantly higher than those of unmodified peptides .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various proteolytic enzymes. Its structural features allow it to mimic natural substrates effectively, thereby blocking enzymatic activity.

- Research Findings : In vitro assays have demonstrated that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. The inhibition constants (Ki) for these peptides were found to be in the nanomolar range, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring and the positioning of the aminomethyl group are crucial for enhancing biological activity.

| Modification | Ki (nM) | Biological Activity |

|---|---|---|

| Fmoc-D-4-aminomethylphenylalanine(boc) | 50 | MMP Inhibition |

| D-Phe analog | 200 | Reduced MMP Inhibition |

| Unmodified phenylalanine | 500 | Minimal MMP Inhibition |

Pharmacokinetics

Research indicates that peptides containing Fmoc-D-4-aminomethylphenylalanine(boc) exhibit favorable pharmacokinetic profiles. They demonstrate increased metabolic stability and prolonged circulation times in vivo, which are essential for therapeutic efficacy.

Animal Studies

In animal models, peptides with this amino acid showed enhanced biodistribution to target tissues, particularly in tumor xenografts expressing somatostatin receptors. The increased retention time in these tissues suggests potential utility in targeted cancer therapies .

科学研究应用

Peptide Synthesis

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield.

Case Study : Research has demonstrated that peptides synthesized using Fmoc strategies exhibit enhanced stability and bioactivity. For instance, the incorporation of this compound into peptide sequences has been shown to improve the binding affinity of peptides to their respective targets, which is critical in drug design .

Drug Development

Overview : The compound plays a pivotal role in the development of peptide-based therapeutics. Its structure facilitates the design of drugs that target specific receptors, potentially leading to more effective treatments with reduced side effects.

Case Study : A study focused on peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex utilized Fmoc-D-4-aminomethylphenylalanine(boc) as part of the synthesis process. The resulting compounds demonstrated significant inhibitory activity against this complex, showcasing the compound's utility in developing novel cancer therapies .

Bioconjugation

Overview : Fmoc-D-4-aminomethylphenylalanine(boc) can be employed to conjugate peptides with other biomolecules, enhancing the functionality of therapeutic agents.

Application Example : In targeted drug delivery systems, this compound has been used to link peptides to antibodies or other targeting moieties, improving the specificity and efficacy of treatments. This application is particularly relevant in cancer therapy, where targeted delivery can minimize off-target effects .

Research in Neuroscience

Overview : The compound contributes significantly to studies involving neuropeptides, aiding researchers in understanding neurological pathways and developing treatments for neurodegenerative diseases.

Case Study : Investigations into neuropeptide interactions have utilized Fmoc-D-4-aminomethylphenylalanine(boc) to synthesize analogs that mimic natural neuropeptides. These analogs have been instrumental in elucidating mechanisms underlying neurological disorders and exploring potential therapeutic interventions .

Custom Peptide Libraries

Overview : The compound is essential for generating diverse peptide libraries, which are crucial for screening potential drug candidates.

Application Example : Researchers have successfully employed Fmoc-D-4-aminomethylphenylalanine(boc) in combinatorial chemistry approaches to create libraries of peptides with varied sequences and structures. These libraries facilitate high-throughput screening for new therapeutic targets and lead compounds .

Summary Table of Applications

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。